

A Comprehensive Technical Guide to the Physicochemical Properties of Dipiperodon Hydrochloride

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Compound of Interest

Compound Name: *Dipiperodon Hydrochloride*

Cat. No.: *B1359868*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipiperodon hydrochloride, a compound historically utilized as a local anesthetic, presents a multifaceted profile of interest in contemporary pharmaceutical research. Beyond its established role in sodium channel modulation, recent studies have elucidated its activity as a G protein-coupled receptor (GPCR) antagonist, indicating potential for broader therapeutic applications. This technical guide provides an in-depth analysis of the core physicochemical properties of **Dipiperodon hydrochloride**, offering quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and development efforts.

Physicochemical Data Summary

The following table encapsulates the key quantitative physicochemical properties of **Dipiperodon hydrochloride**, providing a consolidated reference for formulation and development.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₂₈ ClN ₃ O ₄	[1][2]
Molecular Weight	433.93 g/mol	[2][3]
Melting Point	193-201 °C (decomposes)	[1][4]
pKa (Strongest Basic)	8.25	[5]
pKa (Strongest Acidic)	12.73	[5]
Water Solubility	0.0876 mg/mL (Slightly soluble, 1:100)	[4][5]
LogP (Octanol-Water Partition Coefficient)	3.58	[5]
Appearance	White solid/crystals	[1][6]
Solubility in other solvents	Soluble in alcohol; Slightly soluble in acetone and ethyl acetate; Insoluble in benzene or ether. Soluble in DMSO (>16.8 mg/mL).	[4][6][7]

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like **Diperodon hydrochloride** is fundamental to drug development. Standardized experimental protocols ensure data accuracy and reproducibility. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of **Diperodon hydrochloride** is determined using the capillary method with a calibrated melting point apparatus.

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp), capillary tubes (closed at one end).

- Procedure:
 - A small amount of finely powdered, dry **Diperodon hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
 - The temperature at which the first liquid droplet appears is recorded as the onset of melting.
 - The temperature at which the last solid particle melts is recorded as the end of the melting range. Due to decomposition, the observed range may be accompanied by a change in color.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a drug at different physiological pH values. Potentiometric titration is a standard method for its determination.^{[8][9][10]}

- Apparatus: Calibrated pH meter with a combination electrode, automated titrator or a burette, magnetic stirrer, and a temperature-controlled reaction vessel.
- Procedure:
 - A precisely weighed amount of **Diperodon hydrochloride** is dissolved in a known volume of purified water or a suitable co-solvent if aqueous solubility is low.
 - The solution is placed in the reaction vessel and stirred continuously.
 - The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - The pH of the solution is recorded after each incremental addition of the titrant.

- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[\[11\]](#)[\[12\]](#)

- Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer for quantification.
- Procedure:
 - An excess amount of **Diperodon hydrochloride** is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.
 - The flask is agitated in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered or centrifuged to separate the undissolved solid.
 - The concentration of **Diperodon hydrochloride** in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - The experiment is performed in triplicate to ensure the reliability of the results.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and is crucial for predicting its absorption and distribution characteristics.[\[2\]](#)[\[4\]](#)[\[13\]](#)[\[14\]](#)

- Apparatus: Separatory funnels or vials, orbital shaker, centrifuge, analytical instrument for quantification (e.g., HPLC, UV-Vis).

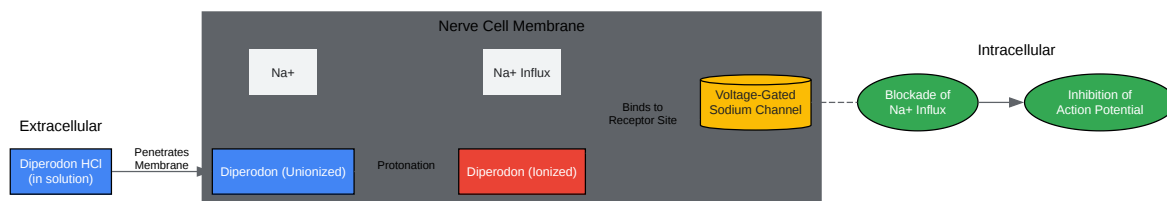
- Procedure:
 - n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by mixing and allowing the phases to separate.
 - A known amount of **Diperodon hydrochloride** is dissolved in either the aqueous or the octanol phase.
 - The two phases are combined in a separatory funnel or vial in a defined volume ratio.
 - The mixture is agitated for a set period to allow for partitioning equilibrium to be established.
 - The mixture is then centrifuged to ensure complete phase separation.
 - The concentration of **Diperodon hydrochloride** in both the aqueous and octanol phases is determined using a suitable analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

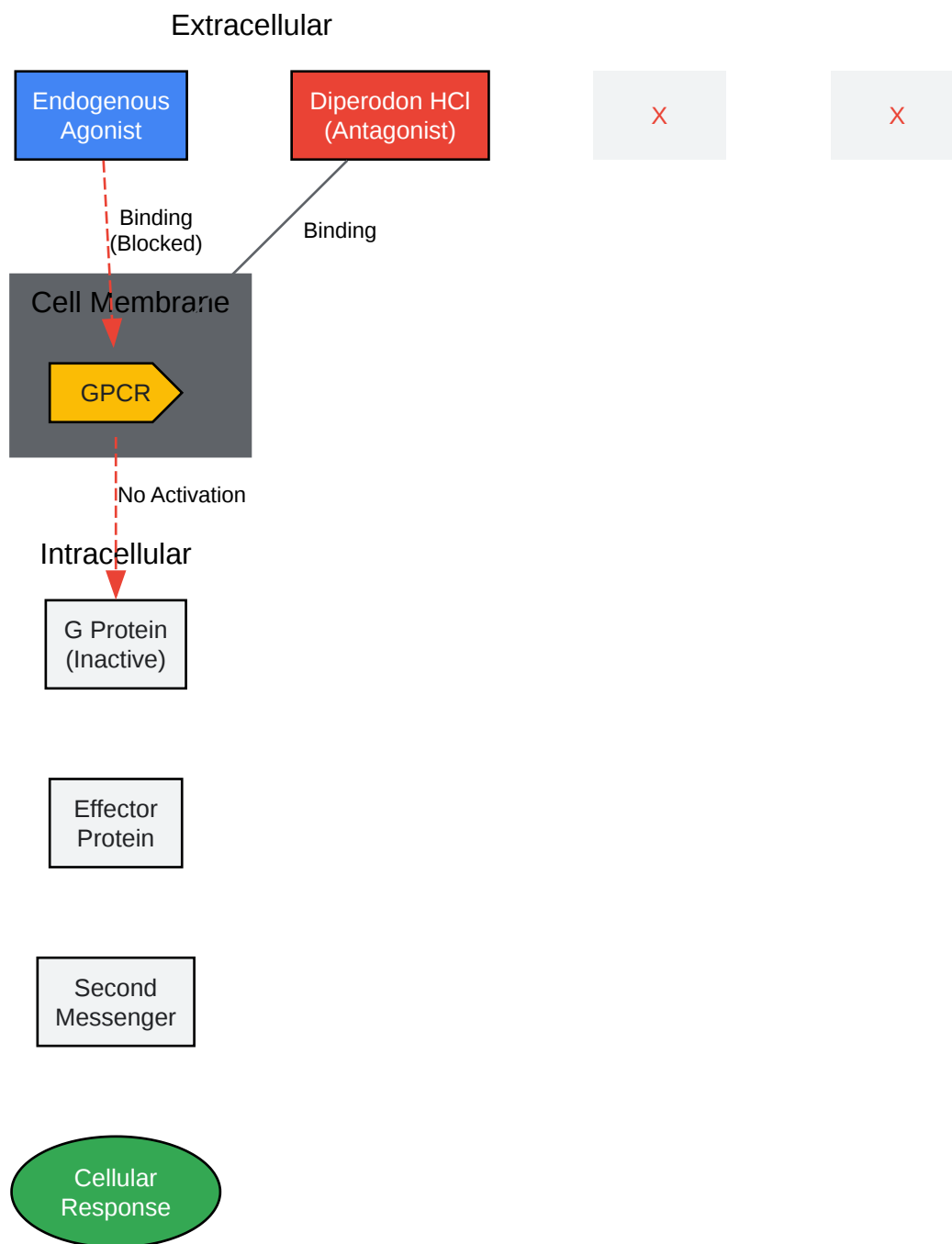
Signaling Pathways and Mechanisms of Action

Diperodon hydrochloride's biological activity is primarily attributed to its interaction with ion channels and G protein-coupled receptors.

Mechanism of Action as a Local Anesthetic

As a local anesthetic, **Diperodon hydrochloride** functions by blocking voltage-gated sodium channels in nerve cell membranes. This action prevents the propagation of action potentials, thereby inhibiting the transmission of pain signals.^{[3][6][15]} The unionized form of the molecule is thought to cross the cell membrane, after which the protonated, active form binds to a specific site within the sodium channel pore.





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